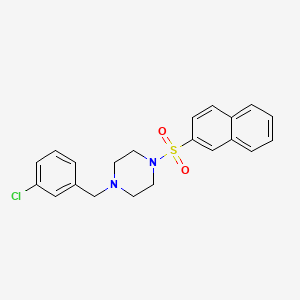![molecular formula C19H14BrF3N2O3 B3685955 (E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3685955.png)
(E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Overview
Description
(E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, ethoxy, hydroxy, cyano, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a suitable phenol derivative, followed by ethoxylation and hydroxylation reactions. The cyano group is introduced through a nucleophilic substitution reaction, and the final step involves the formation of the enamide linkage through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step. The use of microwave-assisted synthesis can also be explored to reduce reaction times and increase overall productivity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Properties
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrF3N2O3/c1-2-28-16-8-11(7-15(20)17(16)26)6-12(10-24)18(27)25-14-5-3-4-13(9-14)19(21,22)23/h3-9,26H,2H2,1H3,(H,25,27)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWJDOCFBFPJLY-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-dichloro-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B3685886.png)
![1-allyl-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3685894.png)
![3-methyl-N-[(3-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3685895.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenylacetamide)](/img/structure/B3685901.png)
![3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea](/img/structure/B3685918.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3685922.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3685932.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B3685947.png)
![N-(3-chloro-4-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3685951.png)
![N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3685959.png)
![N-(3,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3685966.png)
![1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B3685974.png)
